molecular formula C17H27N3 B10877437 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B10877437
M. Wt: 273.4 g/mol
InChI Key: IIICGYOSUCJRBF-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylcyclohexyl group and a pyridin-4-ylmethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with 4-Methylcyclohexyl Group: The piperazine ring is then reacted with 4-methylcyclohexyl chloride under basic conditions to introduce the 4-methylcyclohexyl group.

    Introduction of Pyridin-4-ylmethyl Group: Finally, the compound is reacted with pyridin-4-ylmethyl chloride in the presence of a base to attach the pyridin-4-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a ligand in biochemical studies, helping to elucidate the binding interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: It is utilized in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    1-(4-Methylcyclohexyl)piperazine: Lacks the pyridin-4-ylmethyl group, resulting in different chemical and biological properties.

    4-(Pyridin-4-ylmethyl)piperazine: Lacks the 4-methylcyclohexyl group, leading to variations in its reactivity and applications.

    1-(4-Methylcyclohexyl)-4-(phenylmethyl)piperazine: Substitutes the pyridin-4-ylmethyl group with a phenylmethyl group, altering its interaction with biological targets.

The presence of both the 4-methylcyclohexyl and pyridin-4-ylmethyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H27N3/c1-15-2-4-17(5-3-15)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16/h6-9,15,17H,2-5,10-14H2,1H3

InChI Key

IIICGYOSUCJRBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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